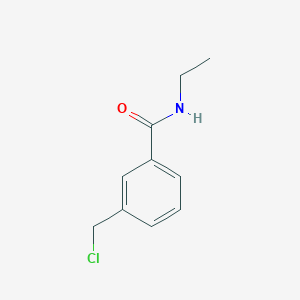![molecular formula C11H11ClFNO4 B1420092 2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid CAS No. 1396969-18-8](/img/structure/B1420092.png)
2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid
Overview
Description
“2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid” is a chemical compound with the molecular formula C11H11ClFNO4 . It has a molecular weight of 275.66 g/mol . The IUPAC name for this compound is 2-[(5-chloro-2-fluorobenzoyl)amino]-3-hydroxybutanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClFNO4/c1-5(15)9(11(17)18)14-10(16)7-4-6(12)2-3-8(7)13/h2-5,9,15H,1H3,(H,14,16)(H,17,18) . This code provides a specific description of the compound’s molecular structure. The compound has a complexity of 328 .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 86.6 Ų . It has a XLogP3-AA value of 1.3, indicating its relative lipophilicity . The compound has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 4 rotatable bonds .Scientific Research Applications
1. Stereochemical Studies
In the field of stereochemistry, research has been conducted on similar compounds to 2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid. For instance, studies on the stereochemical properties of aromatic α-alkyl-α-amino-acids, such as the determination of the absolute configuration of 2-amino-2-phenylbutyric acid, are relevant. These investigations involve converting related compounds and applying stereochemical optical rotation shift rules (Garbarino, Sierra, & Tapia, 1973).
2. Synthesis of Phenothiazines
Research on the synthesis of phenothiazines has utilized compounds structurally similar to 2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid. These studies involve Smiles rearrangement of formamido-nitrodiphenyl sulfides, which are closely related in structure. Such research contributes to the development of pharmacologically active phenothiazines with potential anticancer activities (Rathore et al., 2007); (Hamadi et al., 1998).
3. Preparation of Constituent Amino Acids
Research into amino acids, particularly in the synthesis and resolution of amino acids like 2-amino-5-phenylpentanoic acid, which are constituents of toxins, has also been conducted. These studies often involve complex multistep reactions, highlighting the intricate processes involved in synthesizing such compounds (Shimohigashi, Lee, & Izumiya, 1976).
4. Electrochemical Transformations
In electrochemistry, research on the anodic oxidation of compounds, leading to products like 2-(formamido)-2-methoxy-3-oxobutananilide, has been performed. These studies explore the chemical transformations under electrochemical conditions, providing insights into the potential applications of related compounds in various chemical processes (Matsuura et al., 1992).
properties
IUPAC Name |
2-[(5-chloro-2-fluorobenzoyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO4/c1-5(15)9(11(17)18)14-10(16)7-4-6(12)2-3-8(7)13/h2-5,9,15H,1H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRODAOVHRJOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1=C(C=CC(=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420026.png)



